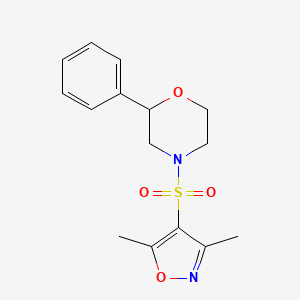
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine is a synthetic organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,5-Dimethylisoxazole: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Sulfonylation: The 3,5-dimethylisoxazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Morpholine Ring Formation: The sulfonyl derivative is reacted with phenylmorpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research.
Biological Studies: The compound is used to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with a similar isoxazole moiety but different overall structure.
3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole: Another isoxazole derivative with different substituents.
Uniqueness
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine is unique due to its specific combination of a morpholine ring, phenyl group, and sulfonyl-substituted isoxazole moiety. This unique structure allows for distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-15(12(2)21-16-11)22(18,19)17-8-9-20-14(10-17)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHAODYMBGMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

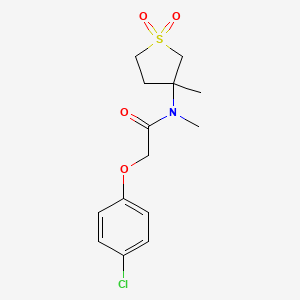
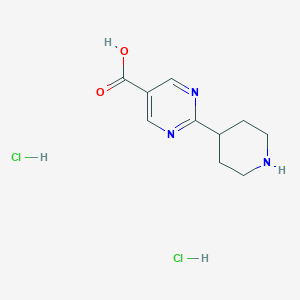
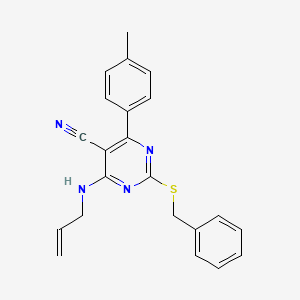
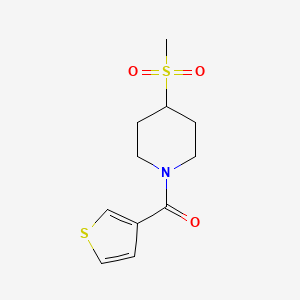
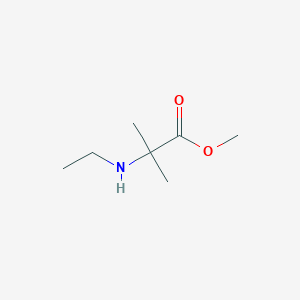
![6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
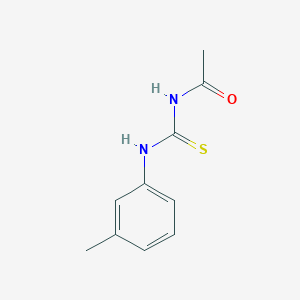
![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2368938.png)
![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)
